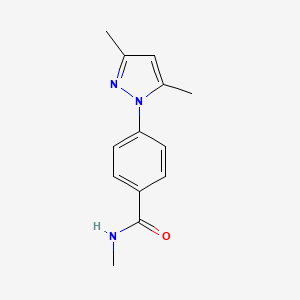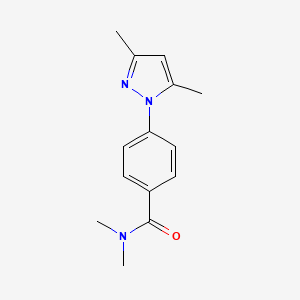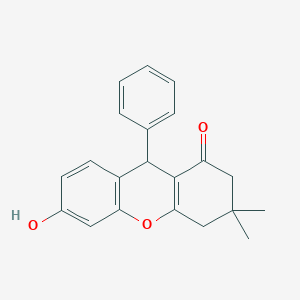
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CX-5461 has been shown to selectively target cancer cells that are dependent on the ribosomal RNA (rRNA) synthesis pathway, making it a promising candidate for cancer therapy.
作用机制
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide works by binding to a specific site on the DNA template of RNA polymerase I, preventing the enzyme from initiating transcription. This leads to the selective inhibition of rRNA synthesis in cancer cells that are dependent on this pathway. The inhibition of rRNA synthesis leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of rRNA synthesis, activation of the p53 pathway, induction of apoptosis, and inhibition of cell proliferation. In addition, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have anti-tumor activity in a number of preclinical models of cancer.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide is its selective targeting of cancer cells that are dependent on the rRNA synthesis pathway. This makes it a promising candidate for cancer therapy, as it has the potential to selectively kill cancer cells while sparing normal cells. However, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are a number of future directions for research on N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which cancer cells are most sensitive to N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment.
合成方法
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide involves a multi-step process that begins with the reaction of 1-cyclopropylpiperidine with 2,2,6-trimethylmorpholine to form the intermediate compound, 1-(2,2,6-trimethylmorpholin-4-yl)piperidine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide.
科学研究应用
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits RNA polymerase I transcription, which is essential for the production of rRNA in cancer cells. This leads to the selective killing of cancer cells that are dependent on the rRNA synthesis pathway, while sparing normal cells that can use alternative pathways for rRNA synthesis.
属性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-10-19(11-16(2,3)21-12)15(20)17-13-6-8-18(9-7-13)14-4-5-14/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKCTNPAFBIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)